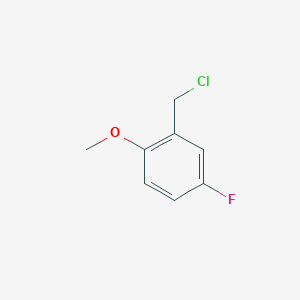

2-(Clorometil)-4-fluoro-1-metoxibenceno

Descripción general

Descripción

The compound of interest, 2-(Chloromethyl)-4-fluoro-1-methoxybenzene, is a halogenated aromatic compound that contains chlorine, fluorine, and a methoxy group attached to a benzene ring. This type of compound is often used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of halogenated aromatic compounds similar to 2-(Chloromethyl)-4-fluoro-1-methoxybenzene can be achieved through various methods. For instance, the synthesis of 2,4-dichlorofluorobenzene, a related compound, involves the diazotization of 2,4-dichloroaniline followed by the substitution of the diazonium salt with a fluoride ion. This process yields a product with a high purity of 99.2% and a moderate yield of 50.2%, indicating the potential for industrial-scale production .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-fluoro-N-(4-methoxyphenyl)benzamide, has been studied using X-ray crystallography. In this compound, the fluorobenzene and methoxybenzene rings are inclined at specific angles to the amide portion of the molecule, and the methoxy group lies close to the methoxybenzene ring plane. Such structural analyses are crucial for understanding the physical and chemical properties of these molecules .

Chemical Reactions Analysis

The electrochemical behavior of halogenated aromatic compounds can provide insight into their reactivity. For example, the electrochemical reduction of methyl triclosan, a chlorinated aromatic compound, results in the cleavage of C-Cl and C-O bonds at specific potentials. This reaction leads to the formation of various products, including compounds where the chlorine and methoxy groups are retained or removed. These findings suggest that similar electrochemical methods could be applied to study the reactivity of 2-(Chloromethyl)-4-fluoro-1-methoxybenzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structure. For instance, the presence of halogen atoms and methoxy groups can affect the compound's boiling point, solubility, and reactivity. The intermolecular interactions, such as hydrogen bonding and weak C-H...O and C-H...F interactions, play a significant role in the crystal packing and stability of these compounds. These interactions are evident in the crystal structure of 2-fluoro-N-(4-methoxyphenyl)benzamide, which forms rows and corrugated sheets in the crystal lattice .

Aplicaciones Científicas De Investigación

Agentes Anticancerígenos

El compuesto se utiliza en la síntesis de nuevos agentes anticancerígenos con andamios de 4-anilinoquinazolina . Se sintetizó una serie de nuevas 2-clorometil-4(3H)-quinazolinonas, que son intermediarios clave en este proceso, utilizando ácidos o-antránílicos como materiales de partida . Estos derivados mostraron una actividad anticancerígena prometedora in vitro .

2. Agente de contraste de imágenes de resonancia magnética (IRM) El clorhidrato de 2-(clorometil)piridina, un compuesto similar, se utilizó en la síntesis del complejo de ácido dietilentriaminopentaacético bisamida de Gd3+ . Este complejo es un agente de contraste de resonancia magnética sensible a Zn2± .

Reactivo de Alquilación

El compuesto se utilizó como reactivo en la alquilación catalizada por bases de p-tert-butilcalix[6]areno y p-tert-butilcalix[5]areno en DMF . Este proceso es importante en la síntesis de varios compuestos orgánicos .

Síntesis de compuestos biológicamente activos

Las 2-clorometil-4(3H)-quinazolinonas, que se pueden sintetizar a partir del compuesto, son intermediarios valiosos en las preparaciones de una amplia gama de compuestos biológicamente activos . Estos incluyen agentes antiinflamatorios, antagonistas de hedgehog y más .

Bloques de construcción versátiles

Las 2-clorometil-4(3H)-quinazolinonas también se pueden convertir en otros compuestos funcionalizados, como las 2-hidroximetil-4(3H)-quinazolinonas

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-(chloromethyl)-4-fluoro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTSHPRQKUKARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307214 | |

| Record name | 2-(chloromethyl)-4-fluoro-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19415-40-8 | |

| Record name | 19415-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(chloromethyl)-4-fluoro-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Naphthalenedisulfonic acid, 4,4'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-(4-morpholinyl)-1,3,5-triazine-4,2-diyl]imino]]bis[5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:6)](/img/structure/B91655.png)